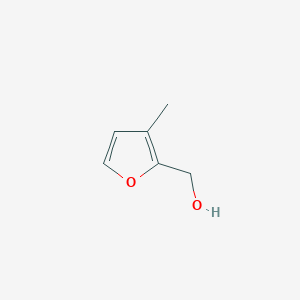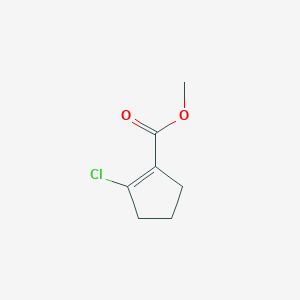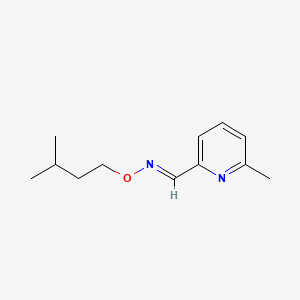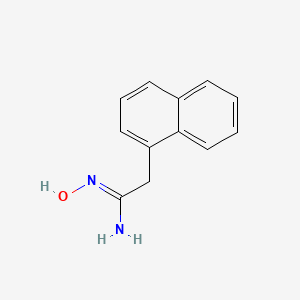
7-bromo-5-isopropil-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a chemical compound with the formula C14H16BrNO2 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate consists of a bromine atom attached to the 7th position of an indole ring, an isopropyl group attached to the 5th position, and an ethyl ester attached to the 2-carboxylate position . The molecular weight of this compound is 310.19 .Physical and Chemical Properties Analysis
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a solid substance . Its empirical formula is C14H16BrNO2, and it has a molecular weight of 310.19 .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, como el 7-bromo-5-isopropil-1H-indol-2-carboxilato de etilo, han demostrado un potencial como agentes antivirales . Por ejemplo, se prepararon y se informaron derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato como agentes antivirales .
Actividad antiinflamatoria
Los derivados del indol también poseen propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por la inflamación.
Actividad anticancerígena
Se ha encontrado que los derivados del indol exhiben actividad anticancerígena . Se pueden utilizar como compuestos biológicamente activos para el tratamiento de células cancerosas .
Actividad anti-VIH
Se ha informado que algunos derivados del indol tienen actividad anti-VIH-1 . Esto sugiere que el this compound podría utilizarse potencialmente en el desarrollo de nuevos tratamientos para el VIH.
Actividad antioxidante
Se sabe que los derivados del indol poseen propiedades antioxidantes . Esto significa que podrían usarse potencialmente en el tratamiento de enfermedades causadas por estrés oxidativo.
Actividad antimicrobiana
Los derivados del indol han demostrado actividad antimicrobiana . Esto sugiere que podrían usarse en el desarrollo de nuevos agentes antimicrobianos.
Safety and Hazards
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the substance in eyes, on skin, or on clothing. It should be used only outdoors or in a well-ventilated area. Protective gloves/protective clothing/eye protection/face protection should be worn when handling this substance .
Direcciones Futuras
As Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a research chemical, its future directions are likely to be determined by the results of ongoing and future studies. Given the biological potential of indole derivatives , it may be of interest in the development of new pharmaceuticals or other applications.
Mecanismo De Acción
Target of Action
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical assays.
Cellular Effects
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate exhibits various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammatory responses, apoptosis, and cell proliferation . Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, blocking their activity or altering their conformation to enhance or inhibit their function . Additionally, Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate can interact with transcription factors, influencing the transcription of target genes and thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate can change over time due to factors such as stability, degradation, and long-term cellular impacts. The compound’s stability is crucial for its efficacy in biochemical assays, and any degradation can lead to reduced activity or altered effects . Long-term studies in vitro or in vivo have shown that indole derivatives can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity, organ damage, or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for optimizing the therapeutic potential of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate.
Metabolic Pathways
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and bioavailability . For instance, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution to target sites.
Subcellular Localization
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Propiedades
IUPAC Name |
ethyl 7-bromo-5-propan-2-yl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-4-18-14(17)12-7-10-5-9(8(2)3)6-11(15)13(10)16-12/h5-8,16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLBQXPNXVCXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204674 | |
| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-20-9 | |
| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)


![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
